molecular formula C9H8N2OS B1483436 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2091592-79-7

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1483436
CAS No.: 2091592-79-7
M. Wt: 192.24 g/mol
InChI Key: GSASAUGTCAPVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of chitosan Schiff bases derived from heterocyclic moieties, including thiophene-pyrazole derivatives, have been reported. These compounds were characterized using various analytical techniques, and their antimicrobial activities were evaluated against a range of bacteria and fungi. This research demonstrates the versatility of thiophene-pyrazole derivatives in creating biologically active compounds (Hamed et al., 2020).

  • Another study focused on the synthesis of new thiazole and pyrazoline heterocycles that contain a 2-thienylpyrazole moiety. These compounds were evaluated for their antimicrobial, anti-inflammatory, and analgesic activities, highlighting the potential of thiophene-pyrazole derivatives in medicinal chemistry (Abdel-Wahab et al., 2012).

Biological Activities

  • The antimicrobial activity of Schiff bases derived from chitosan and thiophene-pyrazole derivatives has been investigated, revealing their effectiveness against several pathogens. This underscores the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).

  • Research on the synthesis of flavonols incorporating the thiophene-pyrazole moiety has shown these compounds to possess significant antibacterial and antifungal activities. This suggests their utility in addressing resistance issues in microbial pathogens (Ashok et al., 2016).

Antioxidant and Anti-inflammatory Properties

  • A study on heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, synthesized from a thiophene-pyrazole derivative, showed antioxidant activity nearly equal to ascorbic acid. This highlights the potential of these compounds as antioxidant agents (El‐Mekabaty, 2015).

  • Thiophene-pyrazole derivatives have been evaluated for their anti-inflammatory and analgesic activities, showing potential for the development of new therapeutic agents in this domain (Abdel-Wahab et al., 2012).

Future Directions

The future directions for research on “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde” and related compounds could include further exploration of their synthesis, characterization, and potential applications. Thiophene derivatives are of interest in various fields, including medicinal chemistry, due to their potential biological activity .

Properties

IUPAC Name

2-(4-thiophen-2-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-4-3-11-7-8(6-10-11)9-2-1-5-13-9/h1-2,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSASAUGTCAPVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN(N=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 3
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 4
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 5
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 6
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.